7-Chloro-2-(4-chlorophenyl)imidazo[2,1-b]benzothiazole
Description
7-Chloro-2-(4-chlorophenyl)imidazo[2,1-b]benzothiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b]benzothiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both chlorine atoms and the imidazo[2,1-b]benzothiazole scaffold contributes to its unique chemical properties and biological activities.
Properties
IUPAC Name |
6-chloro-2-(4-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2S/c16-10-3-1-9(2-4-10)12-8-19-13-6-5-11(17)7-14(13)20-15(19)18-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTCCMCYRNUSRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C4=C(C=C(C=C4)Cl)SC3=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(4-chlorophenyl)imidazo[2,1-b]benzothiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with 4-chlorobenzaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include heating the mixture under reflux for several hours to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(4-chlorophenyl)imidazo[2,1-b]benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted imidazo[2,1-b]benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer activities.
Medicine: Potential therapeutic agent for the treatment of diseases such as tuberculosis and cancer.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 7-Chloro-2-(4-chlorophenyl)imidazo[2,1-b]benzothiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and proteins involved in the growth and proliferation of cancer cells. The compound may also interfere with the DNA replication process, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole
- 7-Chloro-6-fluoro-5-nitro-2-hydrazinylbenzo[d]thiazole
- 7-Chloro-6-fluoro-4-nitro-2-hydrazinylbenzo[d]thiazole
Uniqueness
7-Chloro-2-(4-chlorophenyl)imidazo[2,1-b]benzothiazole is unique due to the presence of both chlorine atoms and the imidazo[2,1-b]benzothiazole scaffold, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
